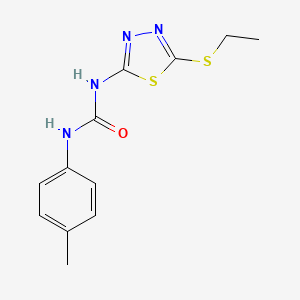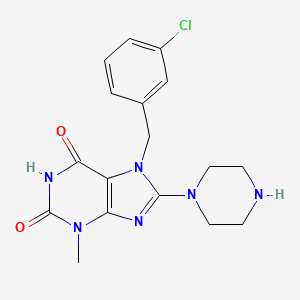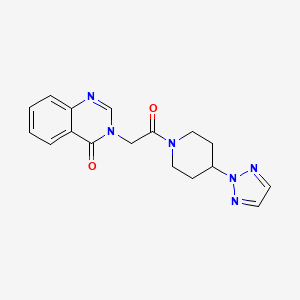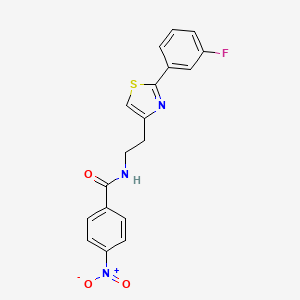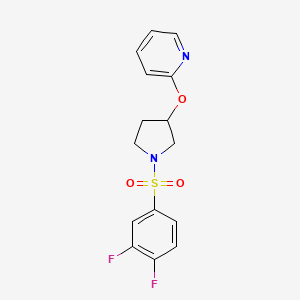
2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" is a chemical structure that suggests the presence of a pyrrolidine ring sulfonated with a 3,4-difluorophenyl group and an ether linkage to a pyridine moiety. This structure is indicative of a molecule that could have potential applications in various chemical reactions due to the presence of reactive functional groups such as the sulfonyl and ether groups.
Synthesis Analysis
The synthesis of related sulfonated pyrrolidine derivatives can be achieved through reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates, as demonstrated in the synthesis of tetrahydropyridine derivatives . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols has been shown to form new 1-(arylsulfonyl)pyrrolidines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonated pyrrolidine derivatives is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring. The stereoselective behavior of such compounds has been studied, with the absolute configuration of enantiomers determined using VCD and DFT calculations . This information is crucial for understanding the three-dimensional arrangement of the molecule and its potential interactions in biological systems or chemical reactions.
Chemical Reactions Analysis
Sulfonated pyrrolidine derivatives can participate in various chemical reactions. For instance, the gem-difluoroolefination of aldehydes and ketones using difluoromethyl 2-pyridyl sulfone has been reported, indicating that the fluorinated sulfinate intermediate is relatively stable . Furthermore, the use of 2-(trifluoromethylsulfonyloxy)pyridine in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons suggests that the compound may also be useful in similar condensation reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" are not directly reported, related compounds provide some insight. The stability of fluorinated sulfinate intermediates , the ability to undergo diastereoselective addition reactions , and the behavior under photooxygenation conditions are all indicative of the reactivity and stability of sulfonated pyrrolidine derivatives. These properties are essential for the practical application of the compound in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Applications in Chemistry and Material Science
- Compounds containing sulfonyl groups, similar to the one in 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, have been utilized in the synthesis of iron(II) complexes, demonstrating an interplay between spin-crossover and crystallographic phase changes in materials science (Cook et al., 2015).
- The synthesis of pyrrolidine derivatives, like those in the given chemical structure, is noted in the context of producing novel fluorinated polyamides with potential applications in material science, showcasing their solubility and thermal properties (Liu et al., 2013).
Applications in Organic Synthesis
- Research indicates the use of similar sulfonyl pyrrolidine structures in the synthesis of tetrahydropyridine derivatives, highlighting their role in facilitating chemical transformations under mild conditions (An & Wu, 2017).
- The structure is involved in the synthesis of sulfonyl pyrrolidines from phenols, demonstrating its utility in forming pyrrolidine-1-sulfonylarene derivatives, a method useful in organic chemistry (Smolobochkin et al., 2017).
Biomedical Research
- The chemical structure, similar to 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, has been studied for its potential in the synthesis of compounds with biological activities, such as anticancer properties (Redda & Gangapuram, 2007).
Pharmacological Research
- In pharmacological research, compounds with a similar structural framework have been investigated for their stereo-selective behavior and potential as L-type calcium channel blockers, a key area in cardiovascular pharmacology (Carosati et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with a variety of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with a range of biological activities, including antioxidant, anti-inflammatory, antihyperglycemic, antimicrobial, antifungal, and anticancer properties .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .
Eigenschaften
IUPAC Name |
2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-13-5-4-12(9-14(13)17)23(20,21)19-8-6-11(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRAJCSKGOLVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

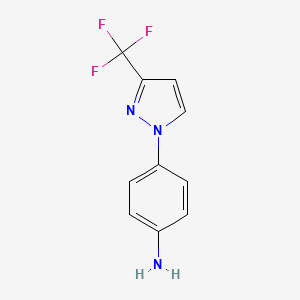
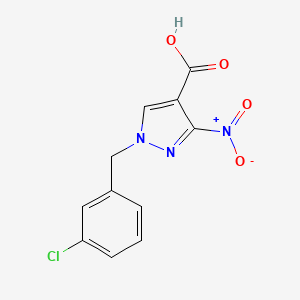

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)
![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)
![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

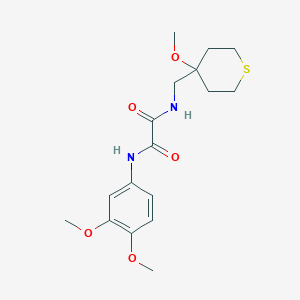
![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)
![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)
